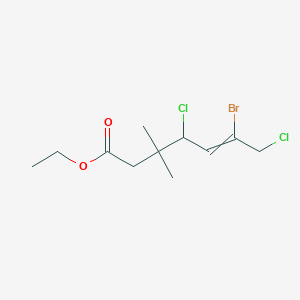
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate is an organic compound with a complex structure that includes multiple halogen substituents and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the double bond to a single bond.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and ester group in the compound can form specific interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylheptanoate: Similar structure but lacks the double bond.
Ethyl 6-chloro-4,7-dibromo-3,3-dimethylhept-5-enoate: Similar structure with different halogen substitution pattern.
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhex-5-enoate: Similar structure with a shorter carbon chain.
Uniqueness
Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate is unique due to its specific combination of halogen substituents and the presence of a double bond
Properties
CAS No. |
62394-45-0 |
|---|---|
Molecular Formula |
C11H17BrCl2O2 |
Molecular Weight |
332.06 g/mol |
IUPAC Name |
ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate |
InChI |
InChI=1S/C11H17BrCl2O2/c1-4-16-10(15)6-11(2,3)9(14)5-8(12)7-13/h5,9H,4,6-7H2,1-3H3 |
InChI Key |
AFGBTWLPVNTBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=C(CCl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















